molecular formula C10H9BrN2O5S B8211199 4-Bromo-1-(2-nitro-benzenesulfonyl)-pyrrolidin-3-one

4-Bromo-1-(2-nitro-benzenesulfonyl)-pyrrolidin-3-one

Cat. No.: B8211199
M. Wt: 349.16 g/mol
InChI Key: UQCIXYWCBVGMBG-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-nitro-benzenesulfonyl)-pyrrolidin-3-one is a complex organic compound that features a bromine atom, a nitro group, and a benzenesulfonyl group attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-nitro-benzenesulfonyl)-pyrrolidin-3-one typically involves multiple steps, starting with the preparation of the pyrrolidinone ring, followed by the introduction of the bromine, nitro, and benzenesulfonyl groups. Common synthetic routes include:

    Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromine Atom: Bromination reactions using reagents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.

    Nitration: The nitro group can be introduced via nitration reactions using nitric acid (HNO3) and sulfuric acid (H2SO4).

    Sulfonylation: The benzenesulfonyl group can be added using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-nitro-benzenesulfonyl)-pyrrolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a catalyst, or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-(2-nitro-benzenesulfonyl)-pyrrolidin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-nitro-benzenesulfonyl)-pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromine and sulfonyl groups can influence the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-nitrobenzene: Shares the bromine and nitro groups but lacks the pyrrolidinone ring and sulfonyl group.

    4-Bromo-2-nitroanisole: Contains a bromine and nitro group on an anisole ring.

    1-Bromo-2-nitrobenzene: Similar structure but different positioning of the nitro group.

Properties

IUPAC Name

4-bromo-1-(2-nitrophenyl)sulfonylpyrrolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O5S/c11-7-5-12(6-9(7)14)19(17,18)10-4-2-1-3-8(10)13(15)16/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCIXYWCBVGMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)CN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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